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Compound of Interest

Compound Name: 2' 5'-Dimethoxyflavone

Cat. No.: B15063943

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'.5'-Dimethoxyflavone is a member of the flavonoid class of compounds, which are widely
studied for their diverse biological activities. As with many natural and synthetic flavonoids,
precise structural characterization is crucial for understanding its structure-activity relationships
and for quality control in drug development processes. This application note provides detailed
protocols for the analysis of 2',5'-Dimethoxyflavone using Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS), along with expected data presented in a
clear, tabular format.

Molecular Structure

IUPAC Name: 2-(2,5-dimethoxyphenyl)chromen-4-one[1] Molecular Formula: C17H1404[1]
Molecular Weight: 282.29 g/mol

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of
organic molecules. 1D (*H and 13C) and 2D NMR experiments are employed to determine the
chemical environment of each proton and carbon atom in the 2',5'-Dimethoxyflavone
molecule.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15063943?utm_src=pdf-interest
https://www.benchchem.com/product/b15063943?utm_src=pdf-body
https://www.benchchem.com/product/b15063943?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442116/
https://www.benchchem.com/product/b15063943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15063943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Predicted 'H NMR Spectral Data

The following table summarizes the predicted chemical shifts (d) in parts per million (ppm),
multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 2',5'-
Dimethoxyflavone. These predictions are based on the analysis of structurally similar

flavonoids.

Proton Assignment Pre.zdicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz)

H-3 ~6.8 S

H-5 ~7.9 dd 8.0,15

H-6 ~7.4 t 8.0

H-7 ~7.7 t 8.0

H-8 ~7.5 d 8.0

H-3' ~7.0 d 3.0

H-4' ~7.1 dd 9.0, 3.0

H-6' ~7.2 d 9.0

2'-OCHs ~3.9 S

5'-OCHs ~3.8 S

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Predicted **C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of 2',5'-Dimethoxyflavone are presented
below.
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~163
C-3 ~107
C-4 ~178
C-4a ~124
C-5 ~126
C-6 ~125
C-7 ~134
C-8 ~118
C-8a ~156
C-1 ~121
C-2' ~157
C-3 ~114
C-4' ~119
C-5 ~154
C-6' ~113
2'-OCHs ~56.5
5'-OCHs ~56.0

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through

fragmentation analysis. For 2',5'-Dimethoxyflavone, electrospray ionization (ESI) is a common

technique.

High-Resolution Mass Spectrometry (HRMS) Data
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HRMS is used to confirm the elemental composition of the molecule.

lon Calculated m/z Observed m/z

[M+H]* 283.0965 283.0965

Tandem Mass Spectrometry (MS/MS) Fragmentation
Data

The fragmentation pattern of 2',5'-Dimethoxyflavone is characterized by losses of methyl
radicals (*CHs) and carbon monoxide (CO) from the parent ion. The radical loss of a methyl
group is a characteristic fragmentation for methoxylated flavonoids.[2][3][4]

Proposed Neutral Proposed Fragment
Precursor lon (m/z) Fragment lon (m/z)
Loss Structure
283.1 268.1 *CHs [M+H-+CHs]*
283.1 255.1 coO [M+H-COJ*
283.1 253.1 H2CO [M+H-H2COJ*
268.1 240.1 (6{0)] [M+H--CHs-COJ*

Experimental Protocols
NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2',5'-Dimethoxyflavone in 0.5-0.7
mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Ensure
the sample is fully dissolved.

¢ Instrument: A 400 MHz or higher field NMR spectrometer.
e 1D NMR Acquisition:

o H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation
delay of 1-2 seconds, and 16-32 scans.
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o 18C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, a
relaxation delay of 2-5 seconds, and 1024-4096 scans.

e 2D NMR Acquisition (for full structural confirmation):
o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of 2',5'-Dimethoxyflavone (approximately 1-
10 pg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.

e MS Acquisition:
o lonization Mode: Positive ion mode is typically used for flavonoids.

o Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-500 to
determine the accurate mass of the protonated molecule [M+H]*.

e MS/MS Acquisition:
o Precursor lon Selection: Select the [M+H]* ion (m/z 283.1) for fragmentation.

o Collision Energy: Apply a collision energy (typically 10-40 eV) to induce fragmentation. The
optimal collision energy may need to be determined empirically.
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o Product lon Scan: Acquire the product ion spectrum to observe the characteristic fragment
ions.

o Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment
ions. Use this information to confirm the elemental composition and propose fragmentation
pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry
analysis of 2',5'-Dimethoxyflavone.
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Caption: Workflow for NMR and MS Analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and
comprehensive approach for the structural characterization of 2',5'-Dimethoxyflavone. The
detailed protocols and expected spectral data presented in this application note serve as a
valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug
discovery, facilitating the accurate identification and quality assessment of this and related
flavonoid compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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